molecular formula C20H19N3O5 B12180407 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B12180407
M. Wt: 381.4 g/mol
InChI Key: UINLZRIPGYBYKY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, an oxadiazole ring, and a prop-2-en-1-yloxyphenyl group

Preparation Methods

The synthesis of 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the methoxyphenoxy and prop-2-en-1-yloxyphenyl groups. The synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.

    Introduction of the Methoxyphenoxy Group: This step may involve the reaction of a suitable phenol derivative with a methoxy-containing reagent under conditions that promote ether formation.

    Attachment of the Prop-2-en-1-yloxyphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where the prop-2-en-1-yloxy group is introduced to the phenyl ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a probe for studying chemical reactions and mechanisms.

    Biology: It may be used in biological studies to investigate its effects on various biological systems, including its potential as a bioactive molecule.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-(4-methoxyphenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H19N3O5/c1-3-12-26-16-6-4-14(5-7-16)19-20(23-28-22-19)21-18(24)13-27-17-10-8-15(25-2)9-11-17/h3-11H,1,12-13H2,2H3,(H,21,23,24)

InChI Key

UINLZRIPGYBYKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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